Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)-
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Overview
Description
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- is a heterocyclic compound that features a pyridine ring substituted with two 4-iodo-1H-pyrazol-1-yl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- typically involves the reaction of 2,6-dibromopyridine with 4-iodo-1H-pyrazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution of the bromine atoms by the pyrazole groups.
Industrial Production Methods
While specific industrial production methods for Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or dimethyl sulfoxide (DMSO) as the solvent.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl or alkyne-substituted derivatives, while oxidation or reduction can lead to different pyrazole-based compounds.
Scientific Research Applications
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and magnetic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and molecular electronics.
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole rings. This coordination can influence the electronic structure and reactivity of the metal complexes formed.
In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- can be compared with other similar compounds, such as:
2,6-Bis(1H-pyrazol-1-yl)pyridine: Lacks the iodine substituents, resulting in different reactivity and coordination properties.
2,6-Bis(4-bromo-1H-pyrazol-1-yl)pyridine:
2,6-Bis(1H-imidazol-2-yl)pyridine: Features imidazole rings instead of pyrazole, affecting its coordination chemistry and biological activity.
The uniqueness of Pyridine, 2,6-bis(4-iodo-1H-pyrazol-1-yl)- lies in the presence of the iodine atoms, which can be leveraged for specific chemical transformations and applications in materials science and medicinal chemistry.
Properties
CAS No. |
864168-15-0 |
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Molecular Formula |
C11H7I2N5 |
Molecular Weight |
463.02 g/mol |
IUPAC Name |
2,6-bis(4-iodopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C11H7I2N5/c12-8-4-14-17(6-8)10-2-1-3-11(16-10)18-7-9(13)5-15-18/h1-7H |
InChI Key |
DSSVGVMWOLRILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)I)N3C=C(C=N3)I |
Origin of Product |
United States |
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